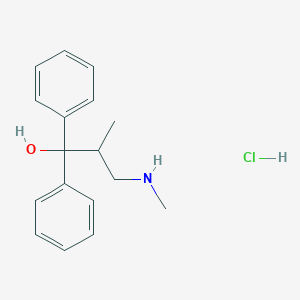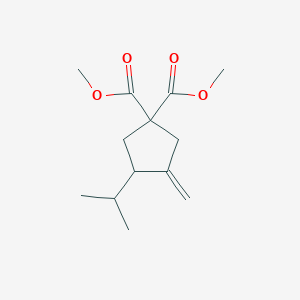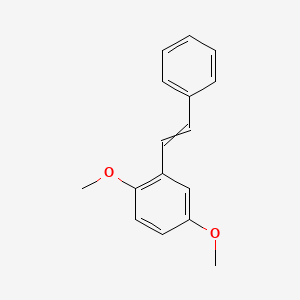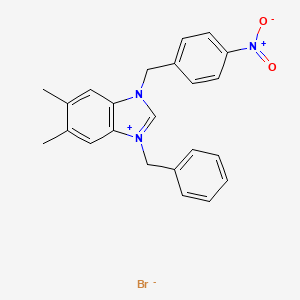
Stearoyl-l-carnitine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stearoyl-l-carnitine-d3 is a deuterium-labeled derivative of stearoyl-l-carnitine, an endogenous long-chain acylcarnitine. This compound is primarily used in scientific research as an internal standard for the quantification of stearoyl-l-carnitine by gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) . The deuterium labeling helps in distinguishing it from non-labeled compounds during analytical procedures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stearoyl-l-carnitine-d3 involves the esterification of l-carnitine with stearic acid, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions using a catalyst to facilitate the esterification process. The deuterium atoms are introduced through a deuterated reagent, ensuring the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in controlled environments to maintain the integrity of the deuterium labeling .
化学反応の分析
Types of Reactions
Stearoyl-l-carnitine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed.
Major Products
Oxidation: Stearic acid and carnitine.
Reduction: Stearoyl alcohol and carnitine.
Substitution: Various esters and amides depending on the nucleophile used.
科学的研究の応用
Stearoyl-l-carnitine-d3 is extensively used in scientific research due to its unique properties:
作用機序
Stearoyl-l-carnitine-d3 exerts its effects by participating in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation to produce energy. The compound interacts with carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase, facilitating the transfer of fatty acids from the cytosol to the mitochondria . This process is crucial for maintaining cellular energy homeostasis.
類似化合物との比較
Similar Compounds
Palmitoyl-l-carnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.
Oleoyl-l-carnitine: Similar in structure but contains an unsaturated fatty acid chain.
Myristoyl-l-carnitine: Contains a shorter fatty acid chain compared to stearoyl-l-carnitine.
Uniqueness
Stearoyl-l-carnitine-d3 is unique due to its deuterium labeling, which allows for precise quantification and differentiation from non-labeled compounds in analytical studies. This property makes it invaluable in research settings where accurate measurement of metabolic intermediates is essential .
特性
分子式 |
C25H49NO4 |
|---|---|
分子量 |
430.7 g/mol |
IUPAC名 |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octadecanoyloxybutanoate |
InChI |
InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1/i2D3 |
InChIキー |
FNPHNLNTJNMAEE-ZHBYIVLDSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)

![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)


![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)
![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)





